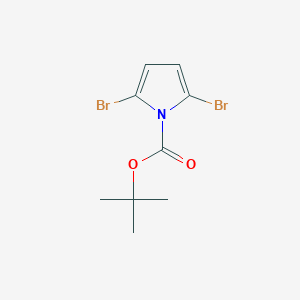

Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2,5-dibromopyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br2NO2/c1-9(2,3)14-8(13)12-6(10)4-5-7(12)11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGSPDLQYRAXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=CC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455199 | |

| Record name | tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117657-38-2 | |

| Record name | tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

CAS Number: 117657-38-2

This technical guide provides a comprehensive overview of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate, a key building block in modern organic synthesis, particularly for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is a substituted pyrrole derivative featuring bromine atoms at the 2 and 5 positions and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure makes it an excellent substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.

| Property | Value |

| CAS Number | 117657-38-2[1] |

| Molecular Formula | C₉H₁₁Br₂NO₂ |

| Molecular Weight | 325.00 g/mol |

| Synonyms | 1H-Pyrrole-1-carboxylic acid, 2,5-dibromo-, 1,1-dimethylethyl ester, N-Boc-2,5-dibromopyrrole |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 6.25 (s, 2H), 1.60 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ 148.5, 120.0, 112.5, 84.5, 28.0 |

| FTIR (KBr, cm⁻¹) | Data not available in search results |

| Mass Spectrometry | Data not available in search results |

Synthesis

A common synthetic route to tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate involves the bromination of N-Boc-pyrrole.

Experimental Protocol: Synthesis of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

Materials:

-

N-Boc-pyrrole

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve N-Boc-pyrrole in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate as a white to off-white solid.

Applications in Drug Discovery and Organic Synthesis

The dibrominated pyrrole core of this compound serves as a versatile scaffold for the synthesis of a wide array of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reactivity is pivotal in the development of novel drug candidates, including kinase inhibitors and antiviral agents.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atoms at the 2 and 5 positions can be sequentially or simultaneously replaced with various aryl, heteroaryl, or alkyl groups, allowing for the construction of diverse molecular libraries.

Materials:

-

tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

-

Arylboronic acid (or boronic ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, combine tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate, the arylboronic acid (1.1 to 2.2 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (typically 2-10 mol%).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired coupled product.

Role in Kinase Inhibitor Synthesis

The pyrrole indolin-2-one scaffold is a well-established core for kinase inhibitors, targeting key signaling proteins like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2] The structural modifications enabled by tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate allow for the fine-tuning of inhibitor selectivity and potency. By introducing different substituents at the 2 and 5 positions of the pyrrole ring, researchers can optimize interactions with the hydrophobic pocket of the kinase ATP-binding site.[2]

Caption: Synthetic pathway to kinase inhibitors.

Application in Antiviral Drug Development

Pyrrole derivatives have demonstrated significant potential as antiviral agents. The ability to functionalize the dibrominated pyrrole allows for the synthesis of compounds that can interfere with viral entry and replication processes. For instance, derivatives of this compound have been explored as HIV-1 entry inhibitors targeting the gp120 envelope glycoprotein.[3]

Caption: Workflow for developing antiviral agents.

Signaling Pathways

The kinase inhibitors synthesized from tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate often target receptor tyrosine kinase (RTK) signaling pathways, which are frequently dysregulated in cancer. By blocking the ATP-binding site of RTKs like VEGFR and PDGFR, these inhibitors prevent the phosphorylation of downstream signaling molecules, thereby inhibiting tumor growth, angiogenesis, and metastasis.

Caption: Inhibition of RTK signaling by a pyrrole-based inhibitor.

References

- 1. tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate;117657-38-2 [axsyn.com]

- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 3. Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phenyl43 cavity in HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate, a halogenated pyrrole derivative of significant interest in synthetic organic chemistry and drug discovery. Although not widely cataloged as a stock chemical, its synthesis is highly feasible and its utility as a versatile building block is noteworthy. This document details its physicochemical properties, a proposed experimental protocol for its synthesis, and its potential applications.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate.

| Property | Value |

| Molecular Formula | C₉H₁₁Br₂NO₂ |

| Molecular Weight | 325.00 g/mol |

| IUPAC Name | tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate |

| Physical State | Solid (predicted) |

Proposed Synthesis: Experimental Protocol

The synthesis of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate can be achieved through the electrophilic bromination of N-Boc-pyrrole (tert-butyl 1H-pyrrole-1-carboxylate). The pyrrole ring is highly activated towards electrophilic substitution, and the use of a nitrogen-protecting group like the tert-butoxycarbonyl (Boc) group can help to moderate this reactivity.[1] However, due to the high electron density of the pyrrole ring, dibromination at the 2 and 5 positions is a common outcome, especially with an excess of the brominating agent.[1]

Reaction Scheme:

Starting Material: Tert-butyl 1H-pyrrole-1-carboxylate (N-Boc-pyrrole) Reagent: N-Bromosuccinimide (NBS) Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM) Product: Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

Detailed Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 1H-pyrrole-1-carboxylate (1.0 equivalent) in anhydrous THF or DCM.

-

Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice bath. Lower temperatures can help to control the reaction rate and selectivity.[1]

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (2.0 to 2.2 equivalents) in anhydrous THF or DCM. Add this solution dropwise to the cooled solution of N-Boc-pyrrole over a period of 30-60 minutes. The slow addition helps to maintain a low concentration of the brominating agent, though for the di-substituted product, this is less critical than for mono-substitution.[1]

-

Reaction Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

-

Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Add water and extract the product with an organic solvent such as ethyl acetate or DCM.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent system, such as a hexane/ethyl acetate gradient, to yield the pure Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate.

Applications in Research and Drug Development

Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds and marketed drugs.[2][3][4] Halogenated pyrroles, in particular, serve as key intermediates for the synthesis of more complex molecules through cross-coupling reactions.

Key Potential Applications:

-

Intermediate for Cross-Coupling Reactions: The bromine atoms at the 2 and 5 positions of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups to build complex molecular architectures.

-

Scaffold for Bioactive Molecules: The pyrrole nucleus is a well-established pharmacophore with diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5][6] This dibrominated derivative provides a template for the synthesis of novel pyrrole-based compounds with potential therapeutic applications. The ability to functionalize both the 2 and 5 positions allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies.

-

Precursor for Conducting Polymers: Pyrrole-based polymers are known for their electrical conductivity. Functionalized pyrroles can be used to create polymers with tailored electronic and physical properties for applications in materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments in the Medicinal Chemistry of Pyrroles | Pharmaceuticals | MDPI [mdpi.com]

Elucidation of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. This document outlines a detailed experimental protocol for its preparation and provides an analysis of its spectroscopic data for structural confirmation.

Chemical Structure and Properties

Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is a disubstituted pyrrole derivative. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the pyrrole nitrogen, which deactivates the aromatic ring, allowing for selective bromination at the 2 and 5 positions.

Chemical Structure:

Caption: Chemical structure of the title compound.

Synthesis Protocol

The synthesis of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is typically achieved through a two-step process: N-protection of the pyrrole ring followed by electrophilic bromination.

Step 1: Synthesis of tert-butyl 1H-pyrrole-1-carboxylate (N-Boc-pyrrole)

This step involves the protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol:

To a solution of pyrrole (1.0 eq.) in dichloromethane (DCM), di-tert-butyl dicarbonate (Boc)₂O (1.5 eq.) and triethylamine (TEA) (1.5 eq.) are added. The resulting mixture is stirred at room temperature for 2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed with water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 1H-pyrrole-1-carboxylate as a white solid.[1]

Step 2: Bromination of tert-butyl 1H-pyrrole-1-carboxylate

The N-Boc-pyrrole is then brominated using N-bromosuccinimide (NBS). The Boc group deactivates the pyrrole ring, which helps to control the bromination and favors the formation of the 2,5-dibromo product.[2]

Experimental Protocol:

Tert-butyl 1H-pyrrole-1-carboxylate (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) and the solution is cooled to -78 °C under an inert atmosphere. A solution of N-bromosuccinimide (NBS) (2.2 eq.) in anhydrous THF is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C and allowed to slowly warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate.

Experimental Workflow:

Caption: Synthesis workflow for the target compound.

Spectroscopic Data and Structure Elucidation

The structure of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted δ (ppm) in CDCl₃: 6.3-6.5 (s, 2H, pyrrole H), 1.6 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | Predicted δ (ppm) in CDCl₃: 148-150 (C=O), 120-122 (pyrrole C-H), 108-110 (pyrrole C-Br), 84-86 (C(CH₃)₃), 28 (C(CH₃)₃) |

| Mass Spec. | Predicted m/z: 325/327/329 ([M]⁺, isotopic pattern for 2 Br), 269/271/273 ([M-C₄H₈]⁺), 225/227/229 ([M-Boc]⁺), 57 ([C(CH₃)₃]⁺) |

| IR | Predicted ν (cm⁻¹): ~2980 (C-H stretch), ~1730 (C=O stretch), ~1370 & ~1160 (C-O stretch), ~600-700 (C-Br stretch) |

Data Interpretation

-

¹H NMR: The presence of a singlet in the aromatic region (around 6.3-6.5 ppm) integrating to two protons is indicative of the two equivalent protons at the 3 and 4 positions of the symmetrically disubstituted pyrrole ring. A sharp singlet at approximately 1.6 ppm, integrating to nine protons, confirms the presence of the tert-butyl group.

-

¹³C NMR: The carbonyl carbon of the Boc group is expected to appear around 148-150 ppm. The two equivalent pyrrole carbons bearing hydrogen atoms would resonate in the 120-122 ppm region, while the two carbons attached to the bromine atoms would be shifted upfield to around 108-110 ppm. The quaternary and methyl carbons of the tert-butyl group are expected at approximately 84-86 ppm and 28 ppm, respectively.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). Key fragmentation pathways would include the loss of isobutylene (M-56) and the loss of the entire Boc group (M-100). A prominent peak at m/z 57 corresponding to the tert-butyl cation is also expected.

-

Infrared Spectroscopy: The IR spectrum would display a strong absorption band around 1730 cm⁻¹ corresponding to the carbonyl stretching vibration of the ester in the Boc group. Aliphatic C-H stretching of the tert-butyl group would be observed around 2980 cm⁻¹. The C-O stretching of the ester would appear in the 1370-1160 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 700 cm⁻¹.

Logical Relationships in Structure Elucidation

The elucidation of the structure of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is a logical process where each piece of spectroscopic data provides complementary information to build a complete picture of the molecule.

Caption: Logical workflow for structure elucidation.

Conclusion

This technical guide has detailed the synthesis and structural elucidation of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate. The provided experimental protocols and predicted spectroscopic data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The combination of NMR, MS, and IR spectroscopy provides unambiguous confirmation of the target structure, making this a reliable guide for the preparation and characterization of this important chemical intermediate.

References

An In-depth Technical Guide to Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. The presence of the electron-withdrawing tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances the stability of the molecule and allows for selective functionalization at the bromine-substituted positions. This feature makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known properties, synthesis, and reactivity of this compound.

Chemical and Physical Properties

While extensive experimental data for tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is not widely available in public literature, its basic properties can be identified.

| Property | Value |

| Molecular Formula | C₉H₁₁Br₂NO₂ |

| Molecular Weight | 325.00 g/mol |

| CAS Number | 117657-38-2[1] |

| Appearance | Off-white to light yellow solid (typical) |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. |

Synthesis

The synthesis of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate typically involves a two-step process starting from pyrrole: N-protection followed by bromination.

Logical Workflow for Synthesis

Caption: Synthetic route to the target compound.

Experimental Protocols

Step 1: Synthesis of Tert-butyl 1H-pyrrole-1-carboxylate (N-Boc-pyrrole)

This initial step involves the protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group.

-

Materials: Pyrrole, di-tert-butyl dicarbonate ((Boc)₂O), a base (e.g., 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N)), and an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

-

Procedure:

-

Dissolve pyrrole and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the cooled pyrrole solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-pyrrole.

-

Step 2: Bromination of Tert-butyl 1H-pyrrole-1-carboxylate

The N-Boc-pyrrole is then subjected to electrophilic bromination. The Boc group deactivates the pyrrole ring, which can help in controlling the bromination, though the 2 and 5 positions remain highly activated.

-

Materials: Tert-butyl 1H-pyrrole-1-carboxylate, a brominating agent (e.g., N-bromosuccinimide (NBS) or bromine (Br₂)), and an anhydrous aprotic solvent (e.g., THF or carbon tetrachloride).

-

Procedure:

-

Dissolve N-Boc-pyrrole in the anhydrous solvent in a round-bottom flask protected from light and under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C to 0 °C) to control the reactivity and minimize side reactions.

-

Slowly add the brominating agent (2.0 to 2.2 equivalents for dibromination) to the cooled solution. The addition can be done portion-wise as a solid (for NBS) or dropwise as a solution.

-

Stir the reaction mixture at the low temperature for a specified period, monitoring the progress by TLC.

-

Once the starting material is consumed, quench the reaction with a reducing agent solution (e.g., saturated aqueous sodium thiosulfate) to consume any excess bromine.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate.[2]

-

Reactivity and Potential Applications

The dibrominated pyrrole derivative is a key intermediate for introducing further molecular diversity through cross-coupling reactions.

Signaling Pathway of Synthetic Utility

Caption: Potential cross-coupling reactions.

The bromine atoms at the 2 and 5 positions can be readily substituted using various palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: To form C-C bonds with aryl or vinyl boronic acids.

-

Stille Coupling: To form C-C bonds with organostannanes.

-

Sonogashira Coupling: To form C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: To form C-N bonds with amines.

These reactions open up pathways to a wide array of substituted pyrroles, which are core structures in many biologically active compounds and functional materials. The Boc protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid) if the free N-H pyrrole is desired.

Spectroscopic Data

-

¹H NMR:

-

A singlet for the two equivalent pyrrole protons (H3 and H4) in the region of δ 6.0-6.5 ppm.

-

A singlet for the nine equivalent protons of the tert-butyl group around δ 1.5-1.6 ppm.

-

-

¹³C NMR:

-

Signals for the carbonyl carbon of the Boc group (~148-150 ppm), the quaternary carbon of the tert-butyl group (~85 ppm), the methyl carbons of the tert-butyl group (~28 ppm), the C-Br carbons of the pyrrole ring (~100-110 ppm), and the C-H carbons of the pyrrole ring (~115-120 ppm).

-

-

IR Spectroscopy:

-

Strong C=O stretching vibration for the carbamate group around 1730-1750 cm⁻¹.

-

C-N stretching vibrations.

-

C-H stretching and bending vibrations for the pyrrole ring and the tert-butyl group.

-

-

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight (325.00 g/mol ) with a characteristic isotopic pattern for two bromine atoms.

-

Safety and Handling

As with all halogenated organic compounds, tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For specific handling and disposal procedures, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: The information provided in this technical guide is for research and development purposes only. The experimental protocols are generalized and may require optimization. All chemical handling should be performed by trained professionals in a suitable laboratory setting.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to support researchers in the fields of medicinal chemistry and organic synthesis.

Synthetic Pathway Overview

The synthesis of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is typically achieved through a two-step process. The first step involves the selective dibromination of the pyrrole ring at the 2 and 5 positions. The subsequent step is the protection of the nitrogen atom of the resulting 2,5-dibromo-1H-pyrrole with a tert-butyloxycarbonyl (Boc) group. This protecting group enhances the stability and solubility of the molecule, facilitating its use in further synthetic transformations.

The overall reaction scheme is as follows:

Caption: Overall synthetic pathway for Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate.

Experimental Protocols

Step 1: Synthesis of 2,5-Dibromo-1H-pyrrole

This protocol outlines the dibromination of 1H-pyrrole using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an aprotic solvent at a low temperature to control the reactivity and selectivity of the bromination.

Materials:

-

1H-Pyrrole

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Sodium thiosulfate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrrole (1.0 equivalent) in anhydrous THF or DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve N-bromosuccinimide (2.0 equivalents) in a minimal amount of anhydrous THF or DCM.

-

Add the NBS solution dropwise to the cooled pyrrole solution over a period of 60-90 minutes, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2,5-dibromo-1H-pyrrole by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Step 2: Synthesis of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

This protocol describes the N-Boc protection of 2,5-dibromo-1H-pyrrole using di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Materials:

-

2,5-Dibromo-1H-pyrrole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 2,5-dibromo-1H-pyrrole (1.0 equivalent) in anhydrous DCM or THF.

-

Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until all the starting material is consumed.

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate based on typical yields for similar reactions.

| Parameter | Step 1: Dibromination | Step 2: N-Boc Protection |

| Starting Material | 1H-Pyrrole | 2,5-Dibromo-1H-pyrrole |

| Key Reagents | N-Bromosuccinimide (NBS) | Di-tert-butyl dicarbonate ((Boc)₂O), DMAP |

| Solvent | Anhydrous THF or DCM | Anhydrous DCM or THF |

| Reaction Temperature | -78 °C | Room Temperature |

| Reaction Time | 3-4 hours | 2-4 hours |

| Typical Yield | 70-85% | 90-98% |

| Purity (Typical) | >95% (after chromatography) | >97% (after chromatography) |

| Molecular Formula | C₄H₃Br₂N | C₉H₁₁Br₂NO₂ |

| Molecular Weight | 224.88 g/mol | 324.99 g/mol |

Experimental Workflow and Logic

The synthesis is designed to first introduce the bromine atoms onto the electron-rich pyrrole ring and then protect the nitrogen to prevent its interference in subsequent reactions where the final product might be used as a building block.

Caption: Experimental workflow for the synthesis of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate.

Technical Guide: Safety and Handling of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

Disclaimer: Limited safety and toxicological data are publicly available for tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate. This guide has been compiled from publicly accessible data and, where necessary, infers potential hazards and handling precautions from the structurally similar analogue, N-Boc-2,5-dihydro-1H-pyrrole (CAS 73286-70-1). All recommendations should be treated as precautionary and supplemented by a thorough, site-specific risk assessment conducted by qualified personnel.

Introduction

This technical guide provides an in-depth overview of the known properties and recommended safety and handling procedures for tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate. The content is intended for researchers, scientists, and professionals in the drug development field who may handle this compound. Given the scarcity of specific safety data, a conservative approach to handling is strongly advised.

Physical and Chemical Properties

Limited physical and chemical data for tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate are available from commercial supplier listings.

| Property | Value | Source |

| CAS Number | 117657-38-2 | Commercial Suppliers |

| Molecular Formula | C₉H₁₁Br₂NO₂ | Commercial Suppliers |

| Molecular Weight | 324.99 g/mol | Commercial Suppliers |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Boiling Point | 327.6 °C at 760 mmHg | Commercial Suppliers |

Hazard Identification and Toxicological Information

Note: No specific toxicological data for tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate has been found in publicly available literature or safety data sheets. The following information is for the structural analogue, N-Boc-2,5-dihydro-1H-pyrrole (CAS 73286-70-1) , and should be used for precautionary guidance only.

| Hazard Class | Classification |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1][2] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation)[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[1][2] |

| Acute Toxicity | No data available |

| Carcinogenicity | No data available |

| Mutagenicity | No data available |

| Reproductive Toxicity | No data available |

Summary of Potential Hazards (Inferred):

-

Eye Contact: May cause serious irritation, redness, and pain.

-

Skin Contact: May cause skin irritation, redness, and itching.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: The toxicological properties have not been fully investigated.[2]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should guide the selection of PPE. The following recommendations are based on the potential hazards inferred from the analogue compound.

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield (EN 166).[2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin exposure.[2] |

| Respiratory Protection | If working with fine powders or generating dust, use a NIOSH-approved respirator with an appropriate particulate filter. |

Experimental Protocols: Safe Handling, Storage, and Disposal

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]

-

Avoid inhalation of dust and contact with skin and eyes.[1]

-

Use appropriate PPE as outlined in Section 4.

-

Minimize dust generation and accumulation.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

-

Follow any specific storage temperature recommendations from the supplier.

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]

First Aid Measures

The following first aid measures are based on the potential hazards inferred from the analogue, N-Boc-2,5-dihydro-1H-pyrrole. Seek immediate medical attention in case of significant exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[2]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.[2]

Visualizations

Risk Assessment Workflow

Caption: Risk assessment workflow for handling chemicals with limited safety data.

Emergency Response for Chemical Exposure

Caption: General emergency response workflow for accidental chemical exposure.

References

Stability of N-Boc-2,5-dibromopyrrole Under Acidic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of N-Boc-2,5-dibromopyrrole under various acidic conditions. The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis for its reliability in masking the reactivity of amine functionalities. However, its lability to acid is a critical factor that requires careful consideration during synthetic planning and execution, particularly in the context of complex molecules such as functionalized pyrroles. This document outlines the mechanistic principles of acid-catalyzed deprotection, summarizes the impact of different acidic reagents, and presents detailed experimental protocols for assessing the stability of N-Boc-2,5-dibromopyrrole. Potential side reactions and strategies to control the deprotection process are also discussed.

Introduction

N-Boc-2,5-dibromopyrrole is a valuable synthetic intermediate, providing a scaffold for the introduction of various functionalities at the 2- and 5-positions of the pyrrole ring. The Boc group offers the advantage of activating the pyrrole ring for certain electrophilic substitutions while protecting the nitrogen. However, subsequent synthetic steps often require acidic conditions, making it imperative to understand the stability of the N-Boc linkage. Cleavage of the Boc group can lead to undesired side products and lower overall yields. This guide aims to provide a thorough understanding of the factors governing the acidic stability of N-Boc-2,5-dibromopyrrole to aid in the strategic design of synthetic routes.

Mechanism of Acid-Catalyzed N-Boc Deprotection

The acid-catalyzed cleavage of the N-Boc group proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, followed by the decomposition of the resulting intermediate to release the deprotected amine, carbon dioxide, and a stable tert-butyl cation. This cation can be trapped by nucleophiles or eliminate a proton to form isobutylene. The overall rate of deprotection is influenced by the strength of the acid, the solvent, the temperature, and the electronic properties of the substrate.

Factors Influencing the Stability of N-Boc-2,5-dibromopyrrole

The stability of the N-Boc group on the 2,5-dibromopyrrole core is a multifactorial issue. Key parameters that dictate the rate of cleavage include:

-

Acid Strength: Stronger acids, such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), promote rapid deprotection, while weaker acids like acetic acid will result in significantly slower cleavage.

-

Acid Concentration: The rate of deprotection is directly proportional to the concentration of the acid.

-

Temperature: Higher temperatures accelerate the rate of deprotection. Reactions that are sluggish at room temperature can often be driven to completion by heating.

-

Solvent: The choice of solvent can influence the stability. Protic solvents can participate in the reaction mechanism, while aprotic solvents primarily serve as the reaction medium.

-

Electronic Effects: The electron-withdrawing nature of the bromine atoms on the pyrrole ring can influence the electron density on the nitrogen atom, which in turn can affect the lability of the Boc group.

Quantitative Assessment of Stability

While specific kinetic data for the acid-catalyzed deprotection of N-Boc-2,5-dibromopyrrole is not extensively available in the literature, the following tables provide representative data on the stability of N-Boc protected amines under various acidic conditions. This information can be used to estimate the stability of N-Boc-2,5-dibromopyrrole and to select appropriate conditions for its handling and reactions.

Table 1: Stability of N-Boc Amines in Common Acidic Reagents

| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Typical Reaction Time for Complete Deprotection |

| Trifluoroacetic Acid (TFA) | 10-50% | Dichloromethane (DCM) | 0 - 25 | 0.5 - 2 hours |

| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 0 - 25 | 1 - 4 hours |

| Hydrochloric Acid (HCl) | 1-6 M | Methanol / Water | 25 - 60 | 2 - 12 hours |

| Sulfuric Acid (H₂SO₄) | 5-10% | Methanol | 25 | 4 - 16 hours |

| p-Toluenesulfonic Acid (pTSA) | 1-2 eq. | Acetonitrile / Water | 25 - 80 | 6 - 24 hours |

| Acetic Acid (AcOH) | 50-80% | Water | 50 - 100 | > 24 hours |

Table 2: Representative Half-life (t½) of N-Boc Group in Acidic Media

| Substrate | Acidic Condition | Temperature (°C) | Estimated Half-life (t½) |

| N-Boc-aniline | 20% TFA in DCM | 25 | ~ 15 minutes |

| N-Boc-piperidine | 4 M HCl in Dioxane | 25 | ~ 30 minutes |

| N-Boc-pyrrole | 1 M HCl in MeOH | 25 | ~ 2 hours |

| N-Boc-2,5-dibromopyrrole* | 1 M HCl in MeOH | 25 | Estimated to be in the range of 1-3 hours |

*Data for N-Boc-2,5-dibromopyrrole is an estimation based on the general reactivity of N-Boc pyrroles and the electronic effect of the bromo substituents.

Experimental Protocols for Stability Assessment

To quantitatively determine the stability of N-Boc-2,5-dibromopyrrole under specific acidic conditions, a systematic study is required. The following protocol outlines a general procedure for such an investigation.

Objective: To determine the rate of cleavage of the N-Boc group from N-Boc-2,5-dibromopyrrole under defined acidic conditions.

Materials:

-

N-Boc-2,5-dibromopyrrole

-

Selected acid (e.g., HCl, TFA)

-

Anhydrous solvent (e.g., 1,4-dioxane, dichloromethane, methanol)

-

Internal standard (e.g., dodecane, naphthalene)

-

Quenching solution (e.g., saturated sodium bicarbonate solution)

-

Extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Analytical instruments: HPLC or GC-MS, NMR

Procedure:

-

Reaction Setup: In a thermostated reaction vessel, dissolve a known amount of N-Boc-2,5-dibromopyrrole and the internal standard in the chosen solvent.

-

Initiation: Add the specified concentration of the acid to the reaction mixture at the desired temperature to initiate the reaction.

-

Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a saturated solution of sodium bicarbonate.

-

Extraction: Extract the organic components from the quenched sample with a suitable solvent.

-

Analysis: Analyze the organic extract by HPLC or GC-MS to determine the relative concentrations of N-Boc-2,5-dibromopyrrole and the deprotected 2,5-dibromopyrrole.

-

Data Processing: Plot the concentration of N-Boc-2,5-dibromopyrrole as a function of time to determine the reaction kinetics and half-life.

Potential Side Reactions

Under acidic conditions, besides the desired deprotection, N-Boc-2,5-dibromopyrrole may undergo other transformations. One potential side reaction is the rearrangement of the bromo substituents on the pyrrole ring, although this is more commonly observed with other substituents like silyl groups. The highly reactive 2,5-dibromopyrrole product is also susceptible to polymerization or degradation under strong acidic conditions.

Conclusion

The stability of N-Boc-2,5-dibromopyrrole is critically dependent on the acidic conditions employed. Strong acids, high concentrations, and elevated temperatures will lead to rapid deprotection. For synthetic transformations that require the preservation of the Boc group, mild acidic conditions or non-acidic methods should be considered. Conversely, for the intentional removal of the Boc group, a range of acidic reagents can be effectively utilized. A systematic experimental evaluation, as outlined in this guide, is recommended to determine the optimal conditions for specific applications, ensuring high yields and minimizing the formation of byproducts. This understanding is crucial for the successful application of N-Boc-2,5-dibromopyrrole in the development of novel chemical entities.

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a proposed synthetic route for Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate, a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data in publicly accessible databases, this guide combines documented information for the precursor molecule with established principles of organic spectroscopy and reaction mechanisms to offer a comprehensive profile.

Spectroscopic Data Analysis

Tert-butyl 1H-pyrrole-1-carboxylate (Starting Material)

This section details the reported spectroscopic data for the starting material, providing a baseline for understanding the spectral changes upon bromination.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Tert-butyl 1H-pyrrole-1-carboxylate

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | ||||

| 6.74 | t | 2.2 | H-2, H-5 | |

| 6.10 | t | 2.2 | H-3, H-4 | |

| 1.57 | s | - | -C(CH₃)₃ | |

| ¹³C NMR | ||||

| 149.7 | - | - | C=O | |

| 119.0 | - | - | C-2, C-5 | |

| 112.3 | - | - | C-3, C-4 | |

| 83.1 | - | - | -C (CH₃)₃ | |

| 28.1 | - | - | -C(C H₃)₃ |

Table 2: IR and Mass Spectrometry Data for Tert-butyl 1H-pyrrole-1-carboxylate

| Spectroscopic Method | Key Peaks / Values | Interpretation |

| IR (Infrared) Spectroscopy | ~1730 cm⁻¹ | C=O stretch (ester) |

| ~1370 cm⁻¹ | C-H bend (tert-butyl) | |

| ~1170 cm⁻¹ | C-O stretch (ester) | |

| Mass Spectrometry (MS) | m/z 167 (M⁺) | Molecular Ion |

| m/z 111 | [M - C₄H₈]⁺ (Loss of isobutylene) | |

| m/z 57 | [C₄H₉]⁺ (tert-butyl cation) |

Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate (Predicted Data)

The introduction of two bromine atoms at the 2 and 5 positions of the pyrrole ring is expected to significantly influence the spectroscopic properties. The electron-withdrawing nature of bromine will deshield the remaining pyrrole protons and carbons.

Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data for Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale for Prediction |

| ¹H NMR | ||||

| ~6.3-6.5 | s | H-3, H-4 | Bromine at C2/C5 will deshield adjacent protons. The two protons are chemically equivalent, resulting in a singlet. | |

| ~1.6 | s | -C(CH₃)₃ | Minimal change expected for the tert-butyl group. | |

| ¹³C NMR | ||||

| ~148 | - | C=O | Minor shift due to electronic changes on the ring. | |

| ~105-110 | - | C-2, C-5 | Significant shielding effect from direct attachment of bromine. | |

| ~115-118 | - | C-3, C-4 | Deshielding effect from adjacent bromine atoms. | |

| ~85 | - | -C (CH₃)₃ | Minor shift. | |

| ~28 | - | -C(C H₃)₃ | Minimal change expected. |

Table 4: Predicted IR and Mass Spectrometry Data for Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

| Spectroscopic Method | Predicted Key Peaks / Values | Interpretation |

| IR (Infrared) Spectroscopy | ~1740 cm⁻¹ | C=O stretch (slight increase in frequency due to electron withdrawal by Br) |

| ~1370 cm⁻¹ | C-H bend (tert-butyl) | |

| ~1160 cm⁻¹ | C-O stretch | |

| ~600-700 cm⁻¹ | C-Br stretch | |

| Mass Spectrometry (MS) | m/z 323, 325, 327 (M⁺) | Molecular ion cluster with characteristic isotopic pattern for two bromine atoms (~1:2:1 ratio). |

| m/z 267, 269, 271 | [M - C₄H₈]⁺ (Loss of isobutylene) | |

| m/z 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The synthesis of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate can be achieved through the electrophilic bromination of Tert-butyl 1H-pyrrole-1-carboxylate.

Synthesis of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

Reaction: Bromination of Tert-butyl 1H-pyrrole-1-carboxylate.

Reagents and Materials:

-

Tert-butyl 1H-pyrrole-1-carboxylate

-

N-Bromosuccinimide (NBS) (2.0 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Sodium thiosulfate solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Tert-butyl 1H-pyrrole-1-carboxylate (1.0 equivalent) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (2.0 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.

-

Add saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate.

Visualizations

The following diagrams illustrate the synthetic pathway and a conceptual workflow for the characterization of the target compound.

Caption: Synthetic pathway for Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate.

Caption: General experimental workflow for synthesis and characterization.

An In-depth Technical Guide on the ¹H NMR Spectrum of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Analysis of the Precursor: Tert-butyl 1H-pyrrole-1-carboxylate

The foundational molecule for the synthesis of our target compound is Tert-butyl 1H-pyrrole-1-carboxylate, also known as N-Boc-pyrrole. A thorough understanding of its synthesis and spectral characteristics is crucial.

Experimental Protocol: Synthesis of Tert-butyl 1H-pyrrole-1-carboxylate

This procedure outlines the N-protection of pyrrole using di-tert-butyl dicarbonate.

Materials:

-

Pyrrole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve pyrrole (1.0 equivalent) in anhydrous dichloromethane. To this solution, add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Cooling: Place the reaction mixture in an ice bath to cool to 0 °C.

-

Addition of (Boc)₂O: While stirring at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise to the solution.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with deionized water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Tert-butyl 1H-pyrrole-1-carboxylate as a pure compound.

¹H NMR Spectrum of Tert-butyl 1H-pyrrole-1-carboxylate

The ¹H NMR spectrum of Tert-butyl 1H-pyrrole-1-carboxylate is characterized by two distinct signals corresponding to the protons of the pyrrole ring and a single signal for the tert-butyl protecting group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.10 | Triplet | 2H | H-3, H-4 |

| ~7.30 | Triplet | 2H | H-2, H-5 |

| 1.55 | Singlet | 9H | -C(CH₃)₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and the concentration.

Section 2: Synthesis and Predicted ¹H NMR Spectrum of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

The target compound can be synthesized from Tert-butyl 1H-pyrrole-1-carboxylate via an electrophilic bromination reaction.

Experimental Protocol: Synthesis of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

This protocol describes the dibromination of N-Boc-pyrrole.

Materials:

-

Tert-butyl 1H-pyrrole-1-carboxylate

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask protected from light

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for column chromatography

Procedure:

-

Reaction Setup: Dissolve Tert-butyl 1H-pyrrole-1-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran in a round-bottom flask wrapped in aluminum foil to protect it from light.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of NBS: Slowly add N-Bromosuccinimide (NBS) (2.2 equivalents) to the cooled solution in small portions.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 2-4 hours, monitoring its progress by TLC.

-

Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with deionized water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate.

Predicted ¹H NMR Spectrum of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

The introduction of two bromine atoms at the 2 and 5 positions of the pyrrole ring will significantly impact the ¹H NMR spectrum. The protons at these positions are substituted, and the symmetry of the molecule is maintained. The remaining protons at the 3 and 4 positions will be chemically equivalent. The electronegativity of the bromine atoms is expected to cause a downfield shift of the signal for the H-3 and H-4 protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.30 - 6.50 | Singlet | 2H | H-3, H-4 |

| 1.60 | Singlet | 9H | -C(CH₃)₃ |

Section 3: Visualizations

Molecular Structure and Proton Assignments

Caption: Molecular structure of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate with proton assignments.

Synthesis Workflow

Commercial Availability of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate (CAS No. 117657-38-2), a key building block in the synthesis of complex nitrogen-containing heterocycles for pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at suppliers, available quantities, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Core Compound Details

Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is a versatile intermediate featuring a pyrrole core protected by a tert-butoxycarbonyl (Boc) group, with bromine atoms at the 2 and 5 positions. These bromine atoms serve as reactive handles for various cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

Commercial Availability

A survey of chemical suppliers indicates that Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is available from a range of vendors, primarily specializing in research and development chemicals. Purity levels are generally high, with most suppliers offering the compound at 96% or greater purity. While pricing is often available upon request, the compound can be procured in quantities ranging from milligrams to kilograms.

| Supplier | CAS Number | Purity | Available Quantities | Price |

| Alfa Chemistry | 117657-38-2 | Inquire | Inquire | --INVALID-LINK--[1] |

| LookChem | 117657-38-2 | Inquire | Min. Order: 10 mg to 1 kg | --INVALID-LINK--[2] |

| - Amadis Chemical Co., Ltd. | 117657-38-2 | Inquire | Min. Order: 10 mg | Inquire[2] |

| - Dayang Chem (Hangzhou) Co.,Ltd. | 117657-38-2 | Inquire | Min. Order: 1 kg | Inquire[2] |

| Parchem | 117657-38-2 | Inquire | Inquire | --INVALID-LINK--[3] |

| Axsyn | 117657-38-2 | Inquire | Inquire | --INVALID-LINK--[4] |

| 2A Biotech | 117657-38-2 | 96%+ | Inquire | --INVALID-LINK--[5] |

| ChemBlink | 117657-38-2 | Inquire | Inquire | --INVALID-LINK--[6] |

| - Atomax Chemicals Co., Ltd. | 117657-38-2 | Inquire | Inquire | Inquire[6] |

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction using a dibromopyrrole derivative. The conditions are based on established procedures for similar substrates and may require optimization for specific arylboronic acids and desired products.[7][8][9][10]

Objective: To synthesize a 2,5-diaryl-1H-pyrrole derivative via a palladium-catalyzed double Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

-

Arylboronic acid (2.2 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene, and water mixture)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask or microwave vial, add Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate (1.0 mmol), the desired arylboronic acid (2.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

-

Add the anhydrous solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL) via syringe.

-

Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,5-diaryl-1H-pyrrole derivative.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the procurement and application of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate.

Caption: Procurement workflow for Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate.

Caption: Reaction pathway for the synthesis of 2,5-diaryl-1H-pyrroles.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. lookchem.com [lookchem.com]

- 3. parchem.com [parchem.com]

- 4. tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate;117657-38-2 [axsyn.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. More information about suppliers of Tert-Butyl 2,5-Dibromo-1H-Pyrrole-1-Carboxylate (CAS # 117657-38-2) [ww.chemblink.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate. This versatile building block allows for the synthesis of 2,5-diaryl-1H-pyrroles, which are important structural motifs in medicinal chemistry and materials science. The protocols outlined below provide a starting point for the development of robust and high-yielding synthetic routes to a variety of substituted pyrrole derivatives.

Introduction

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reaction of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate with arylboronic acids is of particular interest as it allows for the stepwise or simultaneous introduction of two aryl or heteroaryl groups at the 2 and 5 positions of the pyrrole ring. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances the stability and solubility of the substrate and can be readily removed under acidic conditions post-coupling. Careful selection of reaction conditions is crucial for achieving high yields and minimizing side products.

Data Presentation: A Survey of Reaction Conditions for Double Suzuki Coupling

The following table summarizes various conditions for the double Suzuki coupling of dibrominated heterocyclic compounds, providing a comparative overview of catalysts, ligands, bases, solvents, and reported yields for diarylated products. While these examples do not use tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate as the starting material, they provide a strong basis for reaction optimization.

| Entry | Dibromo-Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) of Di-substituted Product |

| 1 | 2,6-Dibromopyridine | Phenylboronic Acid (2.5 equiv) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | >90[1] |

| 2 | 2,5-Dibromo-3-hexylthiophene | Arylboronic Acids (2.5 equiv) | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | Good yields[2] |

| 3 | 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic Acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ (2.8) | Dioxane/H₂O (4:1) | 100 | 10 | 82[3] |

Experimental Protocols

General Protocol for Double Suzuki-Miyaura Coupling

This protocol is designed for the synthesis of 2,5-diaryl-1H-pyrrole-1-carboxylate derivatives.

Materials:

-

tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate (1.0 equiv)

-

Arylboronic acid (2.2 - 2.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane and degassed water, 4:1 v/v)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a Schlenk flask, add tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate, the arylboronic acid, palladium catalyst, and base under an inert atmosphere.

-

Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane and degassed water) to the flask.

-

Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-100 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Double Suzuki Coupling

Caption: A typical experimental workflow for the double Suzuki coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of N-Boc-2,5-dibromopyrrole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of N-Boc-2,5-dibromopyrrole, a versatile building block in medicinal chemistry and materials science. The strategic functionalization of the pyrrole core allows for the synthesis of a diverse array of complex molecules with potential biological activity. This document outlines detailed protocols for Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 2- and 5-positions of the pyrrole ring.

Introduction

N-Boc-2,5-dibromopyrrole serves as a valuable starting material for the synthesis of substituted pyrroles. The tert-butyloxycarbonyl (Boc) protecting group enhances the stability of the pyrrole ring and modulates its electronic properties. The two bromine atoms at the 2- and 5-positions offer sites for sequential or double cross-coupling reactions, providing a pathway to a wide range of derivatives. Palladium-catalyzed cross-coupling reactions are indispensable tools for these transformations due to their high efficiency, functional group tolerance, and selectivity.

It is important to note that the N-Boc group can be labile under certain Suzuki-Miyaura reaction conditions, potentially leading to deprotection.[1] Careful optimization of reaction parameters is therefore crucial.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of dihalogenated heterocycles, providing a reference for expected yields and conditions when applying these methods to N-Boc-2,5-dibromopyrrole.

Table 1: Suzuki-Miyaura Coupling of Dihaloheterocycles

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 2,5-diphenyl-3-hexylthiophene | 75 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 2,5-bis(4-methylphenyl)-3-hexylthiophene | 80 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 2,5-bis(4-methoxyphenyl)-3-hexylthiophene | 72 |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 2,5-bis(4-chlorophenyl)-3-hexylthiophene | 78 |

Data adapted from studies on 2,5-dibromo-3-hexylthiophene, a similar substrate.

Table 2: Sonogashira Coupling of Dihaloheterocycles

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 70 | 6 | 2,5-bis(phenylethynyl)thiophene | 85 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 70 | 8 | 2,5-bis(hex-1-yn-1-yl)thiophene | 78 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N/DMF | DMF | 60 | 4 | 2,5-bis((trimethylsilyl)ethynyl)thiophene | 90 |

| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / SPhos (4) | - | Cs₂CO₃ | Dioxane | 80 | 12 | 3,3'-(thiophene-2,5-diyl)bis(prop-2-yn-1-ol) | 72 |

Data based on general Sonogashira coupling protocols and reactions with similar dihaloarenes.

Table 3: Buchwald-Hartwig Amination of Dihaloheterocycles

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 4,4'-(thiophene-2,5-diyl)dimorpholine | 88 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | N²,N⁵-diphenylthiophene-2,5-diamine | 82 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | N²,N⁵-dibenrylthiophene-2,5-diamine | 85 |

| 4 | Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | THF | 80 | 12 | 2,5-di(pyrrolidin-1-yl)thiophene | 90 |

Data extrapolated from established Buchwald-Hartwig amination methodologies.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Suzuki-Miyaura Coupling (Mono- and Di-arylation)

This protocol describes a general procedure for the selective mono- or double arylation of N-Boc-2,5-dibromopyrrole. The selectivity can often be controlled by the stoichiometry of the boronic acid.

Materials:

-

N-Boc-2,5-dibromopyrrole

-

Arylboronic acid (1.1 equivalents for mono-arylation; 2.5 equivalents for di-arylation)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

-

To an oven-dried Schlenk flask, add N-Boc-2,5-dibromopyrrole, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction until completion (typically 4-24 hours).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Stille Coupling

This protocol provides a general method for the Stille coupling of N-Boc-2,5-dibromopyrrole with organostannanes.

Materials:

-

N-Boc-2,5-dibromopyrrole

-

Organostannane (e.g., (Aryl)SnBu₃, 1.1-2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve N-Boc-2,5-dibromopyrrole and the organostannane in the anhydrous solvent.

-

Degas the solution by bubbling with argon for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture to 80-110 °C and stir.

-

Monitor the reaction progress. Upon completion, cool the mixture.

-

Dilute with an appropriate organic solvent and wash with aqueous KF solution to remove tin byproducts.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines the coupling of N-Boc-2,5-dibromopyrrole with terminal alkynes. Both copper-catalyzed and copper-free conditions are presented.

Materials (Copper-Catalyzed):

-